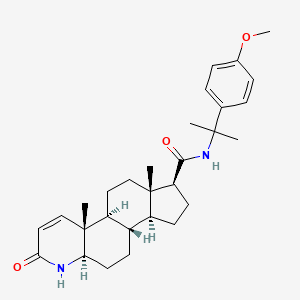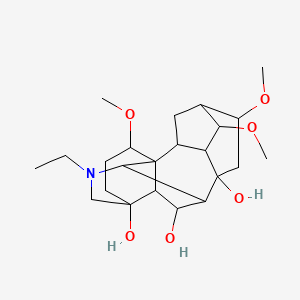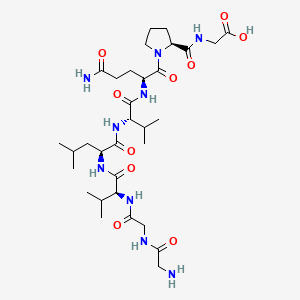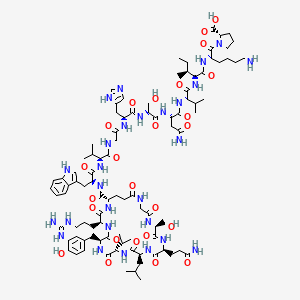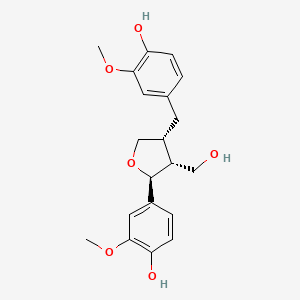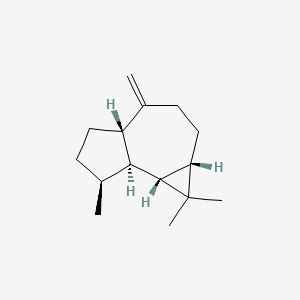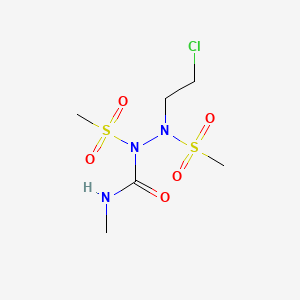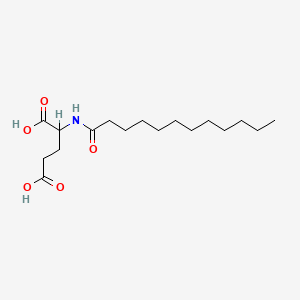
N-Lauroyl-L-glutamic acid
Übersicht
Beschreibung
N-Lauroyl-L-glutamic acid is a specialized compound commonly found in personal care and cosmetic products . It is synthesized by combining lauric acid with glutamic acid, resulting in a unique amino acid derivative known for its surfactant properties . This compound is particularly noted for its ability to create mild and skin-friendly formulations .
Synthesis Analysis
N-Lauroyl-L-glutamic acid is synthesized by combining lauric acid with glutamic acid . The product is primarily used in the manufacture of paints, plastics, coatings, and adhesives . Lauroyl-L-glutamic acid has been shown to have a primary amino group that can react with another molecule containing a carboxylic acid group. This reaction produces hydrogen bonds that form gels or solids in water .Molecular Structure Analysis
The molecular formula of N-Lauroyl-L-glutamic acid is C17H31NO5 . Its molecular weight is 329.44 . The InChI key is AVBJHQDHVYGQLS-AWEZNQCLSA-N .Chemical Reactions Analysis
N-Lauroyl-L-glutamic acid has been shown to have a primary amino group that can react with another molecule containing a carboxylic acid group . This reaction produces hydrogen bonds that form gels or solids in water .Physical And Chemical Properties Analysis
N-Lauroyl-L-glutamic acid is a solid at room temperature . Its melting point is 95-96 °C and its boiling point is 543.6±40.0 °C . The density of N-Lauroyl-L-glutamic acid is 1.081±0.06 g/cm3 . It is soluble in water .Wissenschaftliche Forschungsanwendungen
1. Refolding Technology for scFv Using N-Lauroyl-L-glutamic acid
- Application Summary: N-Lauroyl-L-glutamic acid is used in a novel refolding system for single-chain variable fragments (scFv) of antibodies. This system is designed to overcome the challenge of producing smaller fragments of antibodies, which are difficult to produce as the normally efficient mammalian secretion system does not work well for these fragments .
- Methods of Application: The detergent N-Lauroyl-L-glutamic acid is used in combination with arginine. This detergent appears to readily dissociate from proteins below critical micelle concentration (CMC), while remaining effective in protein solubilization above CMC .
- Results or Outcomes: The use of N-Lauroyl-L-glutamic acid and arginine in the refolding process of scFv has shown promising results. Arginine suppresses protein aggregation when the detergent concentration is reduced below CMC .
2. Synthesis of N-Acyl-amino acids
- Application Summary: N-Lauroyl-L-glutamic acid is used in the synthesis of N-acyl-amino acids. These compounds act as mild biobased surfactants, which are used, for example, in baby shampoos .
- Methods of Application: A novel aminoacylase from Paraburkholderia monticola was cloned, expressed in E. coli, and evaluated for its N-acyl-amino acid synthesis potential .
- Results or Outcomes: The enzyme PmAcy exhibits exceptional temperature and pH stability and a broad substrate spectrum. Synthesis of acyl amino acids was achieved in good yields .
3. Enhanced Oil Recovery
- Application Summary: N-Lauroyl-L-glutamic acid is used as a green surfactant for enhanced oil recovery (EOR). It is part of a class of biodegradable and biocompatible surfactants with better safety profiles that meet both physiological and ecological requirements .
- Methods of Application: The study encompasses their surface and aggregation behavior, interfacial tension reduction and wettability alteration capability, emulsification, adsorption behaviour and oil displacement test .
- Results or Outcomes: Both N-Lauroyl-L-glutamic acid and N-lauroyl sarcosine showed high tolerance to salt and hardness, especially at high-temperature conditions. They also showed good wetting power on the quartz surface, hence altering rock surface wettability. Both surfactants achieved significant oil recovery after waterflooding .
4. Degradation of Formaldehyde
- Application Summary: N-Lauroyl-L-glutamic Acid is used in the degradation of formaldehyde .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results or Outcomes: The specific results or outcomes are not detailed in the source .
5. Emulsifier and Dispersant in Oil Solutions
- Application Summary: N-Lauroyl-L-glutamic acid is used as an emulsifier, dispersant, and wetting agent in oil solutions .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results or Outcomes: This product also has the ability to chelate metal ions, such as calcium carbonate and iron .
6. Hydrogel Formation
- Application Summary: N-Lauroyl-L-glutamic acid is used in the formation of hydrogels. Hydrogels formed by low-molecular-weight gelators have reversible sol-gel transition and responsiveness to various stimuli, and are used in cosmetics and drug applications .
- Methods of Application: Hydrogels were formed by solubilizing 1:1 mixtures of glutamate-based organogelators, N-lauroyl-L-glutamic acid dibuthylamide, and N-2-ethylhexanoyl-L-glutamic acid dibutylamide in aqueous micellar solutions of anionic surfactant (sodium lauroyl glutamate) and cationic surfactant (cetyltrimethylammonium chloride) .
- Results or Outcomes: The minimum gelation concentration of the hydrogel was 0.2–0.6 wt% .
Safety And Hazards
N-Lauroyl-L-glutamic acid is classified as an irritant . It can cause irritation to the skin, eyes, and respiratory system . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended .
Eigenschaften
IUPAC Name |
(2S)-2-(dodecanoylamino)pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H31NO5/c1-2-3-4-5-6-7-8-9-10-11-15(19)18-14(17(22)23)12-13-16(20)21/h14H,2-13H2,1H3,(H,18,19)(H,20,21)(H,22,23)/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVBJHQDHVYGQLS-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)NC(CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCC(=O)N[C@@H](CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H31NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
29923-31-7 (mono-hydrochloride salt), 57518-82-8 (calcium salt(2:1)) | |
| Record name | N-Dodecanoylglutamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029047630 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7074820 | |
| Record name | N-Lauroyl-L-glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7074820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Lauroyl-L-glutamic acid | |
CAS RN |
3397-65-7, 29047-63-0 | |
| Record name | N-Lauroyl-L-glutamic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3397-65-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lauroyl glutamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003397657 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Dodecanoylglutamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029047630 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Glutamic acid, N-(1-oxododecyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N-Lauroyl-L-glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7074820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(1-oxododecyl)-L-glutamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.238 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LAUROYL GLUTAMIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MT62245356 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S,2S,6S,11S,14S,15R,18R,20S)-20-Hydroxy-8,8,14,15,19,19-hexamethyl-21-oxahexacyclo[18.2.2.01,18.02,15.05,14.06,11]tetracos-4-ene-11-carboxylic acid](/img/structure/B1674489.png)
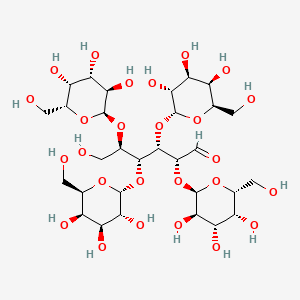
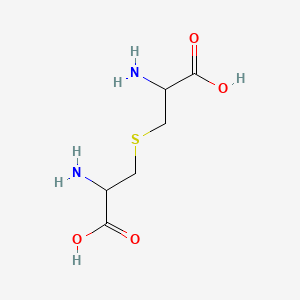
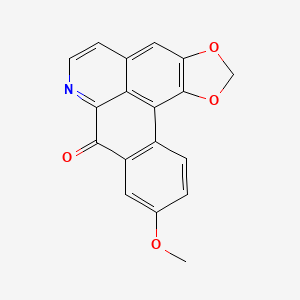
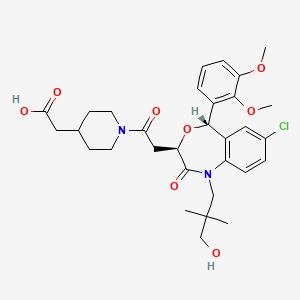
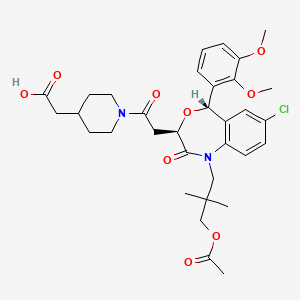
![[(3R,3aS,4S,8aS)-3-hydroxy-6,8a-dimethyl-8-oxo-3-propan-2-yl-2,3a,4,5-tetrahydro-1H-azulen-4-yl] (Z)-2-methylbut-2-enoate](/img/structure/B1674499.png)
